
4-Bromo-2-(diethoxymethyl)thiophene
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Overview
Description
4-Bromo-2-(diethoxymethyl)thiophene is a useful research compound. Its molecular formula is C9H13BrO2S and its molecular weight is 265.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Electronics
Conductive Materials
4-Bromo-2-(diethoxymethyl)thiophene is utilized as a precursor in the synthesis of conductive polymers and materials for organic electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The presence of the bromine atom enhances its reactivity, allowing for further modifications that can improve conductivity and stability in electronic applications.
Table 1: Comparison of Thiophene Derivatives in Organic Electronics
Compound Name | Application Area | Key Features |
---|---|---|
This compound | OLEDs, OPVs | High reactivity, good electronic properties |
2-Bromo-3-methylthiophene | Conductive polymers | Enhanced reactivity due to methyl group |
5-Bromothiophene-2-carboxylic acid | Antibacterial agents | Effective against resistant bacterial strains |
Pharmaceutical Applications
Biological Activity
Thiophene derivatives, including this compound, have shown promising biological activities. Studies suggest that thiophenes can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The bromine substitution may enhance these activities by increasing lipophilicity and facilitating interactions with biological targets .
Case Study: Anticancer Activity
Research has demonstrated that certain thiophene derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound were tested for their efficacy against breast cancer cells (MCF-7), showing moderate to high activity with IC50 values indicating effective concentration levels.
Synthetic Chemistry
Chemical Transformations
The compound serves as an important intermediate in synthetic chemistry due to its ability to participate in nucleophilic substitution reactions. The bromine atom allows for diverse synthetic pathways, enabling the formation of various functionalized thiophenes that are valuable in both academic research and industrial applications .
Table 2: Synthetic Pathways Involving this compound
Reaction Type | Reactants | Products |
---|---|---|
Nucleophilic substitution | Nucleophile + this compound | Functionalized thiophenes |
Electrophilic aromatic substitution | Electrophile + thiophene ring | Substituted thiophenes |
Cross-coupling reactions | Arylboronic acids + thiophenes | Biaryl compounds |
Material Science
Dyes and Sensors
Thiophene derivatives are also explored for their applications in materials science, particularly in the development of dyes and sensors. The unique electronic properties of this compound allow it to be used as a dye in various applications, including photovoltaic cells and chemical sensors that detect environmental pollutants .
Properties
Molecular Formula |
C9H13BrO2S |
---|---|
Molecular Weight |
265.17 g/mol |
IUPAC Name |
4-bromo-2-(diethoxymethyl)thiophene |
InChI |
InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)8-5-7(10)6-13-8/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
BWDVUZKHFGJNPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC(=CS1)Br)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.